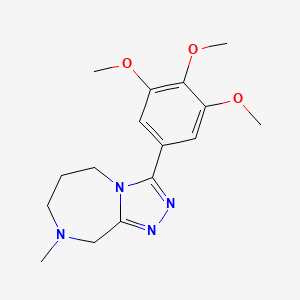
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methoxyphenyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methoxyphenyl)amino)- is a compound belonging to the quinoline carboxamide family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methoxyphenyl)amino)- typically involves the reaction of quinoline derivatives with appropriate amines. One common method includes the use of 2-methoxyaniline as a starting material, which undergoes a series of reactions including cyclization and amination to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs high-throughput synthesis techniques to optimize yield and purity. The process may involve the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methoxyphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like halides or alkoxides are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Applications De Recherche Scientifique
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methoxyphenyl)amino)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and autoimmune disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects by inhibiting specific kinases, such as the ataxia telangiectasia mutated (ATM) kinase. This inhibition disrupts the signaling pathways involved in cell cycle regulation and DNA repair, leading to potential therapeutic benefits in cancer treatment . The molecular targets include the active sites of these kinases, where the compound binds and prevents their normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Laquinimod: Another quinoline-3-carboxamide derivative with immunomodulatory effects.
Quinoline-3-carboxamide derivatives: A broad class of compounds with varying biological activities.
Uniqueness
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methoxyphenyl)amino)- is unique due to its specific structural features, such as the methoxyphenyl group, which contributes to its selective inhibition of certain kinases. This selectivity makes it a valuable compound for targeted therapeutic applications .
Propriétés
Numéro CAS |
117052-11-6 |
|---|---|
Formule moléculaire |
C17H19N3O2 |
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
2-(2-methoxyanilino)-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C17H19N3O2/c1-22-15-9-5-4-8-14(15)20-17-12(16(18)21)10-11-6-2-3-7-13(11)19-17/h4-5,8-10H,2-3,6-7H2,1H3,(H2,18,21)(H,19,20) |
Clé InChI |
AWRNFTCQQVWBCA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NC2=C(C=C3CCCCC3=N2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



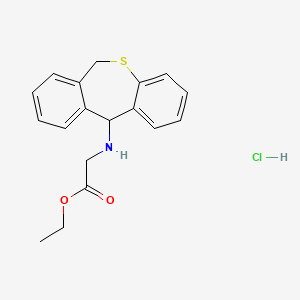
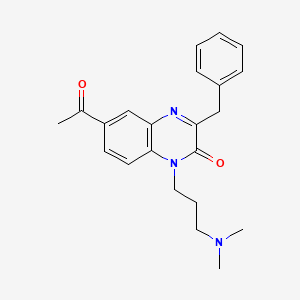

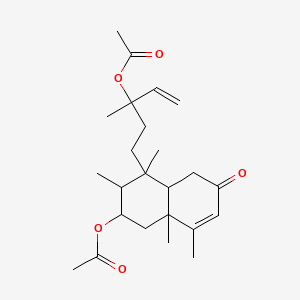

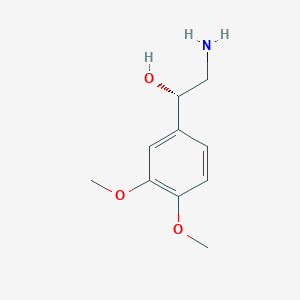
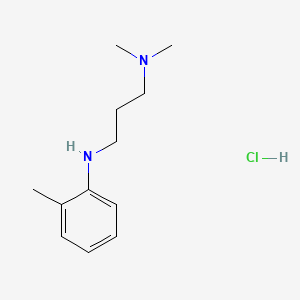

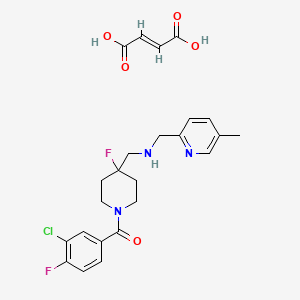
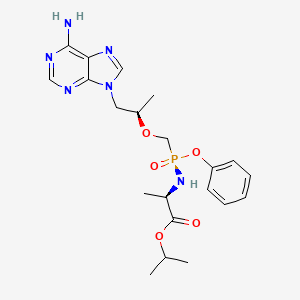
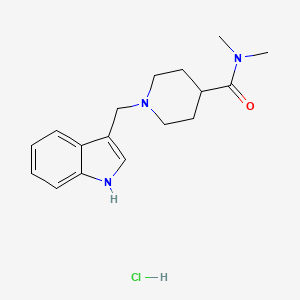
![5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12770162.png)
